
4-Methyl-4-phenylpiperidine
Overview
Description
4-Methyl-4-phenylpiperidine is a chemical compound that features a piperidine ring substituted with a methyl group and a phenyl group Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-4-phenylpiperidine can be synthesized through various methods. One common approach involves the reaction of benzyl cyanide with chlormethine in the presence of sodium amide to form the piperidine ring . Another method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalysts and controlled reaction environments is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-4-phenylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or nickel catalysts is often used.
Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce various piperidine derivatives.
Scientific Research Applications
Analgesic Properties
4-MPP is structurally related to the class of compounds known as 4-phenylpiperidines, which have been extensively studied for their analgesic properties.
Fentanyl Derivatives
A notable application of 4-MPP is its incorporation into fentanyl analogs, which are potent μ-opioid agonists used for pain management. The structural modifications of 4-anilidopiperidines, including the addition of a 4-methyl group, have led to the development of novel opioid analgesics with enhanced potency and safety profiles compared to traditional opioids like morphine. For instance, modifications to the piperidine ring have resulted in compounds with significantly higher analgesic potency and favorable pharmacokinetic properties .
Structure-Activity Relationship Studies
Research has shown that the conformational preferences of 4-MPP derivatives influence their analgesic activity. A study utilizing molecular mechanics revealed that equatorial conformations of the phenyl group are preferred for optimal activity, which helps explain the potency variations among different derivatives . This understanding is crucial for designing new analgesics that maximize efficacy while minimizing side effects.
Anti-Tubercular Activity
Recent studies have identified 4-MPP and its analogs as potential candidates for treating tuberculosis (TB).
Screening and Activity
In a high-throughput screening of a diverse chemical library against Mycobacterium tuberculosis, several 4-phenylpiperidine derivatives demonstrated promising anti-tubercular activity. Specifically, compounds from this series exhibited minimum inhibitory concentrations (MICs) ranging from 6.3 to 23 µM, indicating their effectiveness against TB strains .
Drug Transport Mechanisms
Another significant area of application for 4-MPP is in understanding drug transport mechanisms, particularly regarding P-glycoprotein (P-gp) inhibition.
P-gp Inhibition Studies
Research has shown that analogs of propafenone containing a 4-hydroxy-4-piperidine moiety exhibit enhanced P-gp inhibitory activity, which can influence drug bioavailability and interactions . The presence of hydrogen bond acceptors at specific positions on the piperidine ring has been linked to increased affinity for P-gp, suggesting that modifications to 4-MPP could similarly enhance its utility in overcoming drug resistance in various therapeutic contexts.
Mechanism of Action
The mechanism of action of 4-Methyl-4-phenylpiperidine involves its interaction with specific molecular targets and pathways. For instance, derivatives like meperidine act as opioid agonists, binding to opioid receptors in the central nervous system to produce analgesic effects . The compound’s structure allows it to interact with various receptors and enzymes, influencing different biological processes.
Comparison with Similar Compounds
4-Methyl-4-phenylpiperidine can be compared with other similar compounds, such as:
4-Phenylpiperidine: Lacks the methyl group, which affects its chemical properties and applications.
Meperidine: A derivative used as an analgesic with a similar piperidine structure.
Pethidine: Another analgesic with a piperidine core, used for pain management.
Conclusion
This compound is a versatile compound with significant importance in chemistry, biology, medicine, and industry. Its unique structure allows it to undergo various chemical reactions and interact with different molecular targets, making it a valuable subject of scientific research.
Biological Activity
4-Methyl-4-phenylpiperidine (4-MPP) is a compound belonging to the piperidine class, which has garnered attention due to its diverse biological activities. This article aims to consolidate findings from various studies regarding the pharmacological properties, mechanisms of action, and potential therapeutic applications of 4-MPP.
Chemical Structure and Properties
4-MPP is characterized by a piperidine ring substituted with a methyl group at the 4-position and a phenyl group at the same position. This unique structure contributes to its pharmacological profile, influencing its interaction with various biological targets.
1. Receptor Interactions
4-MPP has been investigated for its interactions with several receptor types, particularly:
- Alpha-1 Adrenoceptors : Research indicates that 4-MPP exhibits selective antagonistic activity towards alpha-1A adrenoceptors, showing significant binding affinity (K(i) < 1 nM) while being largely inactive at the mu-opioid receptor (IC(50) > 30 µM) .
- Sigma Receptors : Studies have demonstrated that derivatives of 4-phenylpiperidine, including 4-MPP, show high affinity for sigma receptors, which are implicated in various neurological processes .
2. Antimicrobial Activity
Recent investigations have highlighted the compound's potential against Mycobacterium tuberculosis . In a high-throughput screening of chemical libraries, 4-MPP analogs demonstrated promising anti-tubercular activity with MIC values ranging from 6.3 to 23 µM . The mechanism appears to involve targeting the MmpL3 protein, essential for bacterial viability.
Structure-Activity Relationship (SAR)
The biological activity of 4-MPP can be significantly influenced by structural modifications. A series of analogs were synthesized to explore their activity against M. tuberculosis and other targets:
- Modifications at the 4-position of the piperidine ring were crucial in enhancing antimicrobial properties while maintaining favorable physicochemical characteristics .
- A notable finding was that certain substitutions improved both potency and selectivity against MmpL3 without compromising solubility .
Case Study 1: Antitubercular Screening
A study involving a library of approximately 100,000 compounds identified several active analogs of 4-MPP against M. tuberculosis. The most promising analogs were subjected to SAR studies that revealed specific substitutions that enhanced their efficacy while minimizing toxicity .
Case Study 2: Receptor Binding Affinity
In another study focusing on receptor interactions, compounds derived from 4-MPP were evaluated for their binding affinity to various receptors. The results indicated that modifications aimed at increasing hydrophilicity led to improved binding profiles without significant loss of receptor selectivity .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Activity | Target | IC50/MIC | Notes |
---|---|---|---|
Alpha-1 Adrenoceptor Antagonism | Alpha-1A Adrenoceptor | K(i) < 1 nM | Selective antagonist; inactive at mu-opioid receptor |
Antitubercular Activity | Mycobacterium tuberculosis | MIC: 6.3 - 23 µM | Targets MmpL3 protein |
Sigma Receptor Binding | Sigma receptors | Ki values variable | High affinity for sigma receptors |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Methyl-4-phenylpiperidine?
- Methodological Answer : A primary route involves Grignard reactions , where 4-piperidone derivatives react with organomagnesium reagents. For example, p-bromochlorobenzene and magnesium can form a Grignard reagent that reacts with N-benzyl-4-piperidone, followed by dealkylation to yield the target compound . Alternative methods include alkylation of piperidine precursors using methylating agents (e.g., methyl iodide) under basic conditions. Optimization of stoichiometry and reaction time is critical to minimize byproducts.
Q. How is this compound structurally characterized?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the piperidine ring structure and substituent positions. For instance, the methyl group at C4 appears as a singlet in ¹H NMR (~1.3 ppm), while aromatic protons resonate between 7.2–7.5 ppm . Mass Spectrometry (MS) provides molecular weight confirmation (e.g., [M+H]⁺ peak at m/z 190.1). Infrared (IR) spectroscopy identifies functional groups like C-N stretches (~1,250 cm⁻¹) .
Q. What biological activities are associated with this compound derivatives?
- Methodological Answer : Piperidine derivatives exhibit dopamine transporter (DAT) inhibition (e.g., EC₅₀ values <1 µM in PC12 neuronal cells) and antimicrobial activity against Gram-positive bacteria (MIC ~8 µg/mL) . Biological assays typically involve in vitro receptor binding studies (radioligand displacement) and broth microdilution for antimicrobial testing.
Q. What analytical methods ensure purity of this compound?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is standard, achieving >95% purity with C18 columns and acetonitrile/water mobile phases . Melting point analysis (e.g., 120–122°C) and thin-layer chromatography (TLC) (Rf ~0.5 in ethyl acetate/hexane) provide rapid quality checks .
Q. What safety protocols are required for handling this compound?
- Methodological Answer : Avoid strong acids/bases (risk of exothermic decomposition) and oxidizing agents (potential for toxic fumes). Use fume hoods, nitrile gloves, and lab coats. Store in airtight containers at 2–8°C under inert gas (argon/nitrogen) .
Advanced Research Questions
Q. How can reaction conditions be optimized for stereoselective synthesis?
- Methodological Answer : Chiral catalysts (e.g., BINAP-ruthenium complexes) enable enantioselective alkylation. Solvent polarity significantly impacts yield:
Solvent | Catalyst Loading | Yield (%) | Enantiomeric Excess (ee) |
---|---|---|---|
THF | 5 mol% | 78 | 92 |
Dichloromethane | 5 mol% | 65 | 85 |
Lower temperatures (−20°C) and slow reagent addition reduce racemization. |
Q. How to resolve contradictions in reported pharmacological data?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., DAT inhibition ranging from 0.5–5 µM) may arise from assay variability (e.g., cell line differences) or compound stability (hydrolysis in aqueous buffers). Validate results using orthogonal methods:
- Surface Plasmon Resonance (SPR) for real-time binding kinetics.
- Isothermal Titration Calorimetry (ITC) to measure thermodynamic parameters .
Q. What computational approaches model interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding poses in DAT (PDB: 4XP1). Molecular Dynamics (MD) simulations (GROMACS) assess stability over 100 ns trajectories. Key interactions include:
- π-π stacking between the phenyl ring and DAT Phe326.
- Hydrogen bonding between the piperidine nitrogen and Asp79 .
Q. How is this compound utilized in drug discovery pipelines?
- Methodological Answer : As a scaffold for lead optimization :
- Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability.
- Replace methyl with cyclopropyl for improved BBB penetration .
Structure-Activity Relationship (SAR) studies require parallel synthesis of analogs and in vivo pharmacokinetic profiling (e.g., t₁/₂ in rodent models).
Q. What challenges arise in scaling up synthesis for preclinical studies?
- Methodological Answer :
Byproduct control during Grignard reactions (e.g., overalkylation) requires precise temperature modulation (−10°C to 0°C). Purification challenges in large batches are addressed via flash chromatography (silica gel, ethyl acetate gradient) or recrystallization from ethanol/water .
Properties
IUPAC Name |
4-methyl-4-phenylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-12(7-9-13-10-8-12)11-5-3-2-4-6-11/h2-6,13H,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZXPOYYJULZMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388527 | |
Record name | 4-methyl-4-phenylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50388527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160132-91-2 | |
Record name | 4-methyl-4-phenylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50388527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-4-phenylpiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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